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Introduction
[Des-Tyr1]-Met-Enkephalin is a tetrapeptide fragment of the endogenous opioid pentapeptide,

Met-Enkephalin. Structurally, it is Met-Enkephalin lacking the N-terminal tyrosine residue. The

N-terminal tyrosine is widely recognized as a critical pharmacophore for the interaction of

enkephalins with opioid receptors. Its phenolic hydroxyl group and protonated amino group are

essential for forming key hydrogen bonds within the receptor binding pocket. Consequently, the

absence of this tyrosine residue in [Des-Tyr1]-Met-Enkephalin results in a dramatic reduction

in its affinity for opioid receptors. This document provides an overview of the binding

characteristics of [Des-Tyr1]-Met-Enkephalin, protocols for assessing receptor binding, and a

summary of the relevant signaling pathways.

Receptor Binding Affinity Data
Quantitative binding affinity data, such as Ki (inhibition constant) or IC50 (half-maximal

inhibitory concentration) values, for [Des-Tyr1]-Met-Enkephalin are not extensively reported in

peer-reviewed literature. This is primarily because its affinity for opioid receptors is

exceptionally low, rendering it largely inactive as a direct opioid receptor ligand. It is often

considered a degradation product of Met-Enkephalin.

To illustrate the pivotal role of the N-terminal tyrosine, the following table presents the binding

affinities of the parent peptide, Met-Enkephalin, for the three classical opioid receptors: mu (µ),
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delta (δ), and kappa (κ). It is anticipated that the Ki values for [Des-Tyr1]-Met-Enkephalin
would be several orders of magnitude higher. Met-enkephalin is a potent agonist of the δ-opioid

receptor, and to a lesser extent the μ-opioid receptor, with little to no effect on the κ-opioid

receptor.[1]

Ligand
Receptor
Subtype

Ki (nM) Species Assay Type

Met-Enkephalin Mu (µ) 1.5 - 25 Rat Brain
Radioligand

Binding

Met-Enkephalin Delta (δ) 0.5 - 5 Rat Brain
Radioligand

Binding

Met-Enkephalin Kappa (κ) > 10,000 Guinea Pig Brain
Radioligand

Binding

[Des-Tyr1]-Met-

Enkephalin

Mu (µ), Delta (δ),

Kappa (κ)

Data not

available

(expected to be

very high)

- -

Note: The Ki values for Met-Enkephalin can vary depending on the experimental conditions,

tissue preparation, and radioligand used.

Experimental Protocols
Protocol: Radioligand Competition Binding Assay for
Opioid Receptors
This protocol describes a standard method to determine the binding affinity of a test compound,

such as [Des-Tyr1]-Met-Enkephalin, by measuring its ability to compete with a radiolabeled

ligand for binding to opioid receptors in a membrane preparation.

Materials:

Membrane Preparation: Homogenates from cells expressing a specific opioid receptor

subtype (e.g., CHO-K1 cells expressing human µ-opioid receptor) or from brain tissue (e.g.,
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rat brain homogenate).

Radioligand: A high-affinity, subtype-selective radiolabeled opioid ligand (e.g., [³H]DAMGO

for µ-receptors, [³H]Naltrindole for δ-receptors, or [³H]U-69,593 for κ-receptors).

Test Compound: [Des-Tyr1]-Met-Enkephalin, dissolved in an appropriate vehicle (e.g.,

DMSO or assay buffer).

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity opioid

receptor antagonist (e.g., Naloxone).

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B).

Scintillation Cocktail and Counter.

Procedure:

Membrane Preparation:

Thaw the frozen membrane preparation on ice.

Dilute the membranes in ice-cold assay buffer to a final protein concentration of 50-100 µg

per well.

Assay Plate Setup:

Prepare a 96-well plate with the following in triplicate:

Total Binding: Assay buffer + Radioligand + Membrane preparation.

Non-specific Binding: Assay buffer + Radioligand + Non-specific binding control (e.g., 10

µM Naloxone) + Membrane preparation.

Test Compound: A range of concentrations of [Des-Tyr1]-Met-Enkephalin +

Radioligand + Membrane preparation.
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Incubation:

Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60-90

minutes) to allow the binding to reach equilibrium.

Filtration:

Rapidly terminate the binding reaction by filtering the contents of each well through the

glass fiber filters using the cell harvester.

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

Radioactivity Measurement:

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation

counter.

Data Analysis:

Calculate the specific binding by subtracting the average CPM of the non-specific binding

wells from the average CPM of all other wells.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression

analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations
Experimental Workflow
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Caption: Workflow for a radioligand competition binding assay.

Opioid Receptor Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15573783?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Opioid Receptor Activation

Downstream Signaling

Cellular Response

Opioid Agonist
(e.g., Met-Enkephalin)

Opioid Receptor
(µ, δ, κ)

Binds to

Gi/o Protein

Activates

Adenylyl Cyclase

Inhibits

Ca2+ Channels

Inhibits

K+ Channels

Activates

cAMP

Decreases

Protein Kinase A

Inhibits

Modulation of
Neurotransmission

Analgesia

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15573783?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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